AChE-IN-54
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Overview
Description
AChE-IN-54 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholineBy inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby improving cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-54 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. This reaction yields dihydrofuran-piperazine hybrid compounds, which are then further modified to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
AChE-IN-54 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
AChE-IN-54 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. The compound interacts with the serine residue in the catalytic triad of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s treatment
Uniqueness of AChE-IN-54
This compound is unique due to its specific structural features, which allow for strong binding affinity and selectivity towards acetylcholinesterase. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C22H29NS |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-[(E)-2-[(4-tert-butylcyclohexylidene)methylsulfanyl]ethenyl]-1-methylindole |
InChI |
InChI=1S/C22H29NS/c1-22(2,3)19-11-9-17(10-12-19)16-24-14-13-18-15-23(4)21-8-6-5-7-20(18)21/h5-8,13-16,19H,9-12H2,1-4H3/b14-13+,17-16? |
InChI Key |
IBNINCUPXDVMLH-FROPJWALSA-N |
Isomeric SMILES |
CC(C)(C)C1CCC(=CS/C=C/C2=CN(C3=CC=CC=C32)C)CC1 |
Canonical SMILES |
CC(C)(C)C1CCC(=CSC=CC2=CN(C3=CC=CC=C32)C)CC1 |
Origin of Product |
United States |
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